Bepridil hydrochloride

概要

説明

ベプリジル塩酸塩: は、有意な抗狭心症作用を有する、長時間作用型の非選択的カルシウムチャネルブロッカーです。著明な冠血管拡張作用と軽度の末梢作用を示します。 降圧作用および選択的抗不整脈作用を有し、カルモジュリン拮抗薬として作用します 。 ベプリジル塩酸塩は、ジルチアゼム塩酸塩、ニフェジピン、ベラパミル塩酸塩などの他のカルシウムチャネルブロッカーとは化学的に関連していません .

準備方法

合成経路と反応条件: : ベプリジル塩酸塩の合成には、N-ベンジル-N-(3-イソブトキシ-2-ピロリジン-1-イル-プロピル)アニリンと塩酸の反応が含まれます。 反応条件には、通常、化合物の安定性を確保するための制御された温度環境が含まれます .

工業生産方法: : ベプリジル塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: : ベプリジル塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件: : これらの反応で使用される一般的な試薬には、酸化反応用の酸化剤、還元反応用の還元剤、置換反応用の求核剤などがあります。 これらの反応の条件は、目的の結果によって異なります .

主な生成物: : これらの反応から生成される主な生成物には、薬理作用が修飾されたベプリジル塩酸塩の誘導体があります .

科学研究の応用

化学: : 化学では、ベプリジル塩酸塩は、カルシウムチャネルブロッカーの研究における基準化合物として使用されます .

生物学: : 生物学研究では、カルシウムチャネルブロッカーが細胞プロセスに与える影響を研究するために使用されます .

医学: : 医学的には、ベプリジル塩酸塩は、高血圧症と安定狭心症の治療に使用されます。 心房細動や他の心臓血管疾患の治療における可能性についても研究されています .

科学的研究の応用

Chemistry: : In chemistry, Bepridil Hydrochloride is used as a reference compound in the study of calcium channel blockers .

Biology: : In biological research, it is used to study the effects of calcium channel blockers on cellular processes .

Medicine: : Medically, this compound is used to treat hypertension and chronic stable angina. It has also been studied for its potential use in treating atrial fibrillation and other cardiovascular disorders .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting calcium channels .

作用機序

ベプリジル塩酸塩は、心筋および血管平滑筋における遅いカルシウム(L型)および速いナトリウム内向き電流の両方を阻害することで、その効果を発揮します。 カルモジュリンへのカルシウムの結合を阻害し、電位依存性および受容体作動性カルシウムチャネルの両方をブロックします 。 この阻害は、心臓および血管平滑筋へのカルシウムイオンの膜透過流入を減少させ、心拍数と血圧の低下につながります .

類似化合物との比較

類似化合物: : 類似化合物には、ジルチアゼム塩酸塩、ニフェジピン、ベラパミル塩酸塩があります .

独自性: : 他のカルシウムチャネルブロッカーとは異なり、ベプリジル塩酸塩は、遅いカルシウムおよび速いナトリウム内向き電流の両方に阻害効果があります。 また、カルモジュリンへのカルシウムの結合を阻害し、これは他のカルシウムチャネルブロッカーには見られない一般的な特徴です .

生物活性

Bepridil hydrochloride is a non-selective calcium channel blocker (CCB) that exhibits significant anti-anginal and antihypertensive properties. This compound is known for its complex mechanism of action, which involves multiple ion channels and pathways. Below, we explore its biological activity, pharmacodynamics, and relevant research findings.

Chemical Structure and Properties

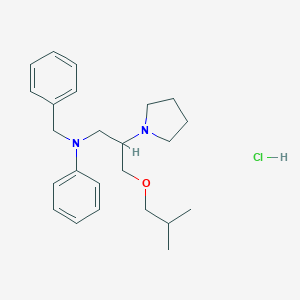

- Chemical Name : N-Benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline hydrochloride

- Molecular Formula : C24H35ClN2O

- Molecular Weight : 410.01 g/mol

- Purity : ≥99%

Bepridil acts primarily by blocking voltage-dependent calcium channels, specifically the L-type and T-type channels, which are crucial for calcium influx in cardiac and vascular smooth muscle cells. Additionally, it inhibits sodium channels and the Na+/Ca2+ exchanger (NCX), leading to decreased intracellular calcium levels. This multifaceted action results in:

- Coronary Vasodilation : Enhances blood flow to the heart muscle.

- Reduced Cardiac Contractility : Lowers the force of heart contractions, beneficial in conditions like angina.

- Antiarrhythmic Effects : Stabilizes cardiac rhythm by preventing abnormal electrical activity.

Pharmacological Profile

| Parameter | Details |

|---|---|

| Absorption | Rapidly and completely absorbed orally |

| Protein Binding | 99% |

| Half-life | 24-50 hours |

| Metabolism | Hepatic; primarily via cytochrome P450 enzymes |

| Elimination Route | Primarily via urine |

Biological Activities

- Calcium Channel Blocking : Bepridil effectively reduces calcium influx through voltage-gated calcium channels, which is critical for muscle contraction and neurotransmitter release.

- Sodium Channel Inhibition : It also inhibits sodium channels, contributing to its antiarrhythmic properties.

- Effects on NCX : By inhibiting the Na+/Ca2+ exchanger, bepridil influences intracellular calcium handling, which can affect cell excitability and contractility.

Clinical Implications

Bepridil has been utilized in the treatment of:

- Hypertension

- Chronic Stable Angina

However, its use has been limited due to reports of serious side effects such as ventricular arrhythmias (e.g., Torsade de Pointes), leading to its withdrawal from the U.S. market.

Case Studies and Research Findings

-

Pharmacological Studies :

- A study by Yatani et al. (1986) demonstrated that bepridil blocks cardiac calcium and sodium channels, emphasizing its role in modulating cardiac electrical activity .

- Sato et al. (2006) highlighted bepridil's ability to open mitochondrial K_ATP channels, suggesting a protective effect against ischemic damage .

- In Vitro Studies :

- Clinical Observations :

特性

IUPAC Name |

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bepridil hydrochloride?

A1: this compound (BP) functions as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle cells. [, ] This action leads to vasodilation, increasing coronary blood flow and reducing myocardial oxygen demand. [] It exhibits a greater inhibitory effect on potential-dependent calcium channels than receptor-operated channels. [] Additionally, BP influences intracellular calcium release, differentiating its action from other calcium channel blockers. []

Q2: How does this compound compare to other calcium channel blockers like Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride in its effects on vascular smooth muscle?

A2: Studies comparing this compound to Nifedipine, Verapamil hydrochloride, and Diltiazem hydrochloride show distinct differences. While all four calcium channel blockers effectively inhibit potential-dependent calcium channel activity in vascular smooth muscle, BP uniquely inhibits receptor-operated calcium channels in a concentration-dependent manner. [] This difference translates to BP's additional ability to suppress norepinephrine-induced contractions in a calcium-free environment, unlike Diltiazem hydrochloride. []

Q3: What evidence suggests that this compound might have clinical benefits in patients with atrial fibrillation?

A3: this compound has demonstrated efficacy in the pharmacological conversion of atrial fibrillation (AF). Research suggests that BP may restore the impaired function of circulating CD34+CD45- cells (endothelial progenitor cells) observed in patients with persistent AF. [, ] This restoration of function may contribute to BP's effectiveness in treating AF.

Q4: How does the plasma concentration of this compound correlate with its efficacy in treating atrial fibrillation?

A4: Studies in Japanese patients with AF demonstrate a strong relationship between this compound's plasma concentration and its clinical efficacy. Achieving a plasma concentration of approximately 300 ng/mL appears crucial for therapeutic benefit. [, ] Monitoring plasma levels during treatment can help optimize efficacy and minimize the risk of adverse effects. []

Q5: What are the potential risks associated with this compound administration, particularly regarding cardiac rhythm?

A5: this compound administration carries a risk of QT interval prolongation, potentially leading to severe ventricular arrhythmias like Torsades de Pointes. [, , ] This risk appears more pronounced in women, especially those with hypokalemia or bradycardia. [, ] Careful monitoring of potassium levels and electrocardiograms, especially in elderly patients and those with larger left atrial dimensions, is crucial during treatment. []

Q6: Does hemodialysis affect the pharmacokinetics of this compound in patients with end-stage renal disease?

A6: Studies indicate that hemodialysis does not significantly affect the pharmacokinetics of this compound in patients with end-stage renal disease. Bepridil's plasma clearance remains similar to that observed in individuals with healthy renal function. [, ] Hemodialysis does not remove BP or its major metabolites from circulation, and no rebound in plasma concentrations occurs post-dialysis. [] Therefore, dosage adjustments are likely unnecessary for patients undergoing hemodialysis with cuprophane filters. []

Q7: Beyond its use as an antiarrhythmic agent, what other potential therapeutic applications are being explored for this compound?

A8: Emerging research indicates that this compound shows promise as a potential antiviral agent. Studies using IPEC-J2 cells as a model system demonstrate that BP can inhibit the replication of porcine epidemic diarrhea virus (PEDV). [] This antiviral effect is linked to BP's ability to modulate intracellular calcium levels by influencing calcium channel proteins like TRPV6 and PMCA1b. [] This research suggests that BP may have therapeutic potential against other viruses that depend on calcium signaling for their replication cycle.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。